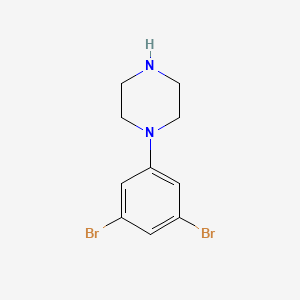

1-(3,5-Dibromophenyl)piperazine

Description

Properties

IUPAC Name |

1-(3,5-dibromophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2N2/c11-8-5-9(12)7-10(6-8)14-3-1-13-2-4-14/h5-7,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCMQRUBXURELD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90612570 | |

| Record name | 1-(3,5-Dibromophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121610-24-9 | |

| Record name | 1-(3,5-Dibromophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90612570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Medicinal Chemistry Approaches for 1 3,5 Dibromophenyl Piperazine

Strategic Synthesis of the Core Piperazine (B1678402) Moiety

The synthesis of the core piperazine ring is a fundamental aspect of producing 1-(3,5-Dibromophenyl)piperazine and its derivatives. Traditional methods for creating N-arylpiperazines often involve the reaction of an appropriate aniline (B41778) precursor with bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.gov However, these methods can be hampered by harsh reaction conditions, such as elevated temperatures and long reaction times, sometimes extending up to 24 hours. nih.gov

Modern synthetic strategies have focused on overcoming these limitations. The piperazine ring's versatile nature allows for its incorporation into molecules through various chemical reactions, making it a valuable building block in medicinal chemistry. nih.gov Its structural rigidity and the presence of two nitrogen atoms provide opportunities for diverse chemical modifications. researchgate.net

Chemical Coupling Reactions for this compound Formation

The formation of the C-N bond between the 3,5-dibromophenyl group and the piperazine ring is most effectively achieved through palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone in the synthesis of N-arylpiperazines due to its broad substrate scope and tolerance of various functional groups, replacing harsher, more traditional methods. wikipedia.org

The general mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide (in this case, 1,3,5-tribromobenzene (B165230) or a related precursor) to a Pd(0) species. This is followed by the addition of the amine (piperazine), deprotonation, and subsequent reductive elimination to yield the desired this compound. wikipedia.org

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the Buchwald-Hartwig amination for synthesizing this compound is highly dependent on the careful selection of catalysts, ligands, and reaction conditions.

Catalyst and Ligand Systems: The choice of the palladium catalyst and the accompanying phosphine (B1218219) ligand is critical. Bidentate phosphine ligands like BINAP and DPPF were early developments that improved reaction rates and yields for coupling with primary amines. wikipedia.org More recently, sterically hindered ligands such as X-Phos have been shown to be highly effective, often in combination with Pd(OAc)₂ as the catalyst precursor. beilstein-journals.org The development of air- and moisture-stable Pd-precatalysts has also streamlined the process, allowing for rapid reactions. nih.gov

Base and Solvent: The selection of the base and solvent is also crucial for optimizing the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used to facilitate the deprotonation step. chemicalbook.com Solvents such as toluene, dioxane, and N,N-dimethylformamide (DMF) are frequently employed. beilstein-journals.orgchemicalbook.com In some "green" chemistry approaches, piperazine itself can be used as the solvent, which is both cost-effective and environmentally friendly. nih.gov

Temperature and Reaction Time: Reaction conditions can be optimized to improve yields and reduce reaction times. Microwave-assisted synthesis has been successfully employed to accelerate the Buchwald-Hartwig amination, often leading to desired products in good to excellent yields in a much shorter timeframe compared to conventional heating. beilstein-journals.org

Table 1: Exemplary Reaction Conditions for Buchwald-Hartwig Amination

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | Microwave | Good to Excellent beilstein-journals.org |

| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | DMF | 110 | - acs.org |

| Pd-Precatalyst | - | NaOt-Bu | Dioxane | - | Up to 97 nih.gov |

Note: This table provides a summary of typical conditions and is not an exhaustive list. Yields are highly dependent on the specific substrates and reaction parameters.

Yield Enhancement and Stereoselectivity Control

Strategies to enhance the yield of this compound often focus on minimizing side reactions. One potential side reaction is the hydrodehalogenation of the aryl halide. wikipedia.org Careful control of the catalyst-ligand system and reaction conditions can suppress this undesired pathway. The use of an excess of the piperazine nucleophile can also drive the reaction towards the desired mono-arylated product. nih.gov

While this compound itself is achiral, the principles of stereoselectivity become critical when developing chiral derivatives. fda.gov For instance, in the synthesis of related chiral piperazine derivatives, the enantiomeric purity of the final product is paramount. Chiral ligands on the palladium catalyst can be employed to induce stereoselectivity, although this is more relevant to the synthesis of specific, complex analogs rather than the parent compound itself.

Development of Analogs and Derivatives of this compound

The this compound scaffold serves as a valuable starting point for the development of new pharmacologically active agents. nih.gov Modifications can be made to both the piperazine ring and the dibromophenyl group to fine-tune the compound's properties and explore structure-activity relationships (SAR).

Modifications on the Piperazine Ring for Pharmacological Fine-tuning

The unsubstituted nitrogen of the piperazine ring in this compound offers a prime site for chemical modification. researchgate.net Alkylation, acylation, and other functionalization reactions can be used to introduce a wide variety of substituents. These modifications can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

For example, the introduction of different functional groups can alter the compound's solubility, lipophilicity, and ability to interact with biological targets. researchgate.net The length and nature of an aliphatic chain attached to the second nitrogen, for instance, can modulate the compound's activity. nih.gov

Substituent Variation on the Dibromophenyl Group for Structure-Activity Relationship Studies

The bromine atoms on the phenyl ring of this compound provide handles for further chemical transformations, allowing for the exploration of SAR. These bromine atoms can be replaced with other substituents through various cross-coupling reactions, such as Suzuki or Sonogashira couplings.

Studies on related arylpiperazines have shown that the nature and position of substituents on the phenyl ring can dramatically influence receptor binding affinity and selectivity. nih.gov For example, in a study of hydantoin-phenylpiperazine derivatives, substitution at the meta position was found to be important for selectivity between 5-HT1A and alpha-1 receptors. nih.gov While the 5-HT1A receptor could accommodate bulky substituents at this position, the alpha-1 receptor had more restricted steric requirements. nih.gov Such findings highlight the importance of systematically varying the substituents on the dibromophenyl group to understand and optimize the biological activity of this compound derivatives.

Evaluation of Synthetic Purity and Characterization Techniques in Research

Following the synthesis of this compound, rigorous characterization and purity assessment are essential to confirm its identity and suitability for subsequent use in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose. acs.org The purity of the final compound is critical, as even small amounts of impurities can significantly impact the outcomes of biological assays or subsequent chemical reactions. isca.me

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation.

¹H NMR (Proton NMR) provides information on the number and environment of hydrogen atoms. For this compound, one would expect to see characteristic signals for the aromatic protons on the dibromophenyl ring and the methylene (B1212753) protons of the piperazine ring. researchgate.net The aromatic region would likely show two distinct signals: a triplet for the proton at the 4-position and a doublet for the two equivalent protons at the 2- and 6-positions. The piperazine protons would appear as multiplets in the aliphatic region of the spectrum. chemicalbook.com

¹³C NMR (Carbon-13 NMR) reveals the number of unique carbon atoms in the molecule. The spectrum would show distinct signals for the substituted and unsubstituted carbons of the aromatic ring, as well as for the carbon atoms of the piperazine moiety.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and confirm its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₁₀H₁₃Br₂N₂. A key feature in the mass spectrum of a dibrominated compound is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), which results in a distinctive M, M+2, and M+4 peak cluster, providing unambiguous evidence for the presence of two bromine atoms. nih.gov

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the synthesized compound. acs.orgceon.rs Reversed-phase HPLC (RP-HPLC) is commonly used, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. isca.me By monitoring the elution profile with a UV detector, the presence of any impurities, such as starting materials or side-products, can be detected and quantified. ceon.rs A validated, stability-indicating HPLC method can also be used to monitor the degradation of the compound under various stress conditions (e.g., acid, base, oxidation, heat, light), which is crucial for determining its shelf-life and storage requirements. nih.govnih.gov The peak purity can be assessed using a photodiode array (PDA) detector to ensure the analyte peak is homogenous and not co-eluting with any impurities. nih.govresearchgate.net

Table 3: Summary of Analytical Techniques for Characterization and Purity Evaluation

| Technique | Purpose | Information Obtained |

| ¹H NMR Spectroscopy | Structural Elucidation | Information on proton environments, chemical shifts, coupling constants, and integration. |

| ¹³C NMR Spectroscopy | Structural Elucidation | Number and type of carbon atoms in the molecule. |

| Mass Spectrometry (MS/HRMS) | Molecular Weight & Formula Confirmation | Accurate mass-to-charge ratio, confirmation of molecular formula, characteristic bromine isotope pattern. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Detection and quantification of the main compound and any impurities; determination of percent purity. isca.meceon.rs |

| Elemental Analysis | Elemental Composition | Provides the percentage composition of C, H, N, and Br, confirming the empirical formula. |

Subject: Generate English Article focusing solely on the chemical Compound “this compound”

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of publicly available data regarding the specific biological and pharmacological profiling of this compound. This compound is predominantly documented as a chemical intermediate or a building block in the synthesis of more complex molecules. The existing research focuses on its utility in creating other compounds rather than on its own intrinsic biological activity.

Therefore, it is not possible to provide a detailed, evidence-based article that adheres to the requested outline on the G protein-coupled receptor interactions, ligand-gated ion channel modulations, transporter reuptake inhibition, enzyme inhibition, or cellular functional assays of this compound. The primary role of this compound in the scientific literature is as a precursor in chemical synthesis. For instance, it has been utilized in the preparation of radiolabeled tracers for positron emission tomography (PET) imaging and in the development of derivatives with potential pharmacological activities. However, the biological and pharmacological data for the parent compound, this compound, remains largely unpublished.

Biological Activity and Pharmacological Profiling of 1 3,5 Dibromophenyl Piperazine

In Vitro Biological Assessment Paradigms

Cellular Functional Assays and Signal Transduction Studies

Cell Viability and Proliferation Assays

Scientific literature lacks specific studies investigating the effects of 1-(3,5-Dibromophenyl)piperazine on cell viability and proliferation across various cell lines. While research into the broader class of phenylpiperazine derivatives has identified compounds with significant cytotoxic and anti-proliferative activities against cancer cell lines, these findings are not directly attributable to the 3,5-dibrominated analog.

For instance, studies on other substituted phenylpiperazine derivatives have demonstrated dose-dependent inhibition of cancer cell growth. nih.gov However, without direct experimental data for this compound, its specific impact on cell viability and proliferation remains undetermined.

Table 1: Summary of Cell Viability and Proliferation Assay Data for this compound

| Assay Type | Cell Line | Outcome |

|---|---|---|

| Cell Viability | Not Reported | No data available |

| Proliferation | Not Reported | No data available |

Reporter Gene Assays for Transcriptional Activity

There is currently no published research that has utilized reporter gene assays to evaluate the effect of this compound on the transcriptional activity of specific genes or signaling pathways. Reporter gene assays are a common method to study the modulation of biological pathways by small molecules. nih.govnih.gov The absence of such studies for this particular compound means its potential to activate or inhibit transcription factors or nuclear receptors is unknown.

Intracellular Second Messenger Measurements

No studies have been identified that measure the influence of this compound on the levels of intracellular second messengers, such as cyclic AMP (cAMP), inositol (B14025) phosphates, or calcium ions. The measurement of these molecules is crucial for understanding a compound's mechanism of action, particularly for those targeting G-protein coupled receptors.

In Vivo Pharmacological Models for Efficacy Evaluation

Neuropharmacological Behavior Models

There is a lack of available data from in vivo neuropharmacological behavior models to assess the efficacy of this compound. While many arylpiperazine derivatives are known to possess psychoactive properties and have been evaluated in various animal models of neurological and psychiatric disorders, specific information regarding the 3,5-dibromo substituted compound is not present in the current scientific literature.

Anticancer Activity Models

In vivo studies using animal models to evaluate the anticancer efficacy of this compound have not been reported. Although various piperazine (B1678402) derivatives have shown promise in preclinical cancer models, the specific contribution of the 3,5-dibromophenyl moiety to in vivo anticancer activity has not been investigated.

Table 2: Summary of In Vivo Anticancer Activity Data for this compound

| Model Type | Cancer Type | Outcome |

|---|---|---|

| Xenograft | Not Reported | No data available |

| Syngeneic | Not Reported | No data available |

Antimicrobial Activity Models (Antibacterial, Antifungal, Antiviral)

There is no scientific evidence available from in vivo models to support any antibacterial, antifungal, or antiviral activity for this compound. While some piperazine-containing compounds have been investigated for their antimicrobial properties mdpi.comacs.org, the specific activity profile of this dibrominated derivative remains uncharacterized.

Inflammation and Immunomodulatory Activity Models

The anti-inflammatory potential of phenylpiperazine derivatives has been explored using various established in vivo and in vitro models. These models are designed to simulate different aspects of the inflammatory cascade, from acute edema to the production of key inflammatory mediators.

A notable study investigated a series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones for their anti-inflammatory effects in a carrageenan-induced paw edema model in rats. This model is a standard for assessing acute inflammation. The results indicated that several of these dichlorophenylpiperazine derivatives exhibited significant anti-inflammatory activity, with edema inhibition ranging from 30.6% to 57.8%. rsc.org The most potent compounds in this series were identified as 5b, 5f, 5i, 5p, and 5r, suggesting that the nature of the substituent on the piperazine ring plays a crucial role in the observed activity. rsc.org

Table 1: Anti-inflammatory Activity of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione Derivatives in Carrageenan-Induced Paw Edema in Rats

| Compound | Inhibition of Edema (%) |

| 5b | Prominent Activity |

| 5f | Prominent Activity |

| 5i | Prominent Activity |

| 5p | Prominent Activity |

| 5r | Prominent Activity |

| Range of Activity | 30.6 - 57.8 |

| Data from a study on 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones, which are structurally related to this compound. rsc.org |

Further evidence for the immunomodulatory potential of the piperazine scaffold comes from studies on other derivatives. For instance, the compound (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) was shown to reduce not only carrageenan-induced paw edema but also to decrease the levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in a pleurisy model in mice. nih.gov This indicates that the anti-inflammatory effects of some piperazine derivatives are likely mediated, at least in part, by the suppression of key cytokine production.

Moreover, research into other phenylpiperazine derivatives has highlighted their potential as dual regulators of cytokines. Some have been found to suppress the production of the pro-inflammatory cytokine TNF-α while simultaneously augmenting the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). biomedpharmajournal.org This dual action is a highly desirable characteristic for an immunomodulatory agent, as it not only dampens the inflammatory response but also promotes its resolution.

The underlying mechanism for the anti-inflammatory and immunomodulatory effects of piperazine derivatives is thought to involve the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. acs.org NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules. acs.org By inhibiting the NF-κB pathway, piperazine-containing compounds can effectively downregulate the inflammatory response.

While these findings from structurally related compounds are encouraging, it is crucial to emphasize that the specific substitution pattern on the phenyl ring, such as the 3,5-dibromo substitution in the compound of interest, can significantly influence the biological activity. Therefore, dedicated studies on this compound are necessary to definitively elucidate its anti-inflammatory and immunomodulatory profile.

Mechanistic Investigations into the Actions of 1 3,5 Dibromophenyl Piperazine

Identification and Validation of Primary Molecular Targets

Currently, there is a lack of published data specifically identifying and validating the primary molecular targets of 1-(3,5-Dibromophenyl)piperazine. While research on related piperazine (B1678402) and piperidine (B6355638) derivatives suggests potential interactions with histamine (B1213489) H3 and sigma-1 receptors, these findings are not directly applicable to the 1-(3,5-dibromo) substituted compound. Without dedicated receptor binding assays and functional studies for this compound, its primary molecular targets remain speculative.

Elucidation of Downstream Signaling Pathways

Consequently, without knowledge of the primary molecular targets, the downstream signaling pathways modulated by this compound are also unknown. Research into the effects of this compound on intracellular signaling events is necessary to shed light on its mechanism of action.

Phosphorylation Cascades

There is no available information detailing the impact of this compound on cellular phosphorylation cascades.

Gene Expression Alterations

Similarly, studies investigating alterations in gene expression following treatment with this compound have not been reported.

Protein-Ligand Interaction Dynamics

The specific molecular interactions between this compound and any potential protein targets have not been characterized. Computational modeling and biophysical techniques would be required to understand the binding mode and the key residues involved in any such interaction.

Target Engagement Studies within Biological Systems

No in vitro or in vivo studies have been published that demonstrate the engagement of this compound with a specific molecular target within a biological system. Such studies are crucial for confirming the physiological relevance of any identified targets.

Structure Activity Relationship Sar Studies and Drug Design Principles for 1 3,5 Dibromophenyl Piperazine

Systematic Derivatization and Pharmacophore Analysis

The journey to understanding the full potential of 1-(3,5-Dibromophenyl)piperazine begins with its systematic derivatization. This process involves the methodical modification of its structure to probe the key features responsible for its biological activity. The core structure consists of a phenyl ring, a piperazine (B1678402) ring, and two bromine atoms at the meta positions of the phenyl ring. Each of these components can be systematically altered to map the pharmacophore, which is the three-dimensional arrangement of functional groups necessary for biological activity.

A crucial aspect of the pharmacophore for many arylpiperazines targeting receptors like the serotonin (B10506) 5-HT1A receptor includes a basic nitrogen atom within the piperazine ring and the aromatic phenyl ring. The nature and position of substituents on the phenyl ring are critical determinants of affinity and selectivity. For this compound, the two bromine atoms are the defining features.

Pharmacophore models for arylpiperazine-based ligands often highlight the following key features:

A basic, ionizable nitrogen atom (N4 of the piperazine ring): This group is typically involved in a crucial ionic interaction with an acidic residue (like aspartate) in the receptor binding pocket.

An aromatic ring: This feature engages in hydrophobic and/or π-π stacking interactions with aromatic residues within the receptor.

Specific substitution patterns on the aromatic ring: These substituents modulate the electronic and steric properties of the phenyl ring, fine-tuning the binding affinity and selectivity.

In the case of this compound, the dibromo substitution pattern significantly influences the electronic nature of the phenyl ring, withdrawing electron density and potentially enhancing certain interactions within the binding pocket.

Impact of Structural Modifications on Receptor Binding and Functional Activity

The true value of systematic derivatization is realized when the modified compounds are tested for their biological activity. Structure-activity relationship (SAR) studies for arylpiperazines have revealed several key trends that are applicable to derivatives of this compound. These studies typically involve radioligand binding assays to determine the affinity of the compounds for specific receptors, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Key SAR observations for arylpiperazines include:

The nature of the substituent on the N4-position of the piperazine ring: This is a common point of modification to introduce larger side chains that can interact with other regions of the receptor or to attach linkers to other pharmacophoric fragments. The length and flexibility of this chain are critical.

Substitution on the phenyl ring: The position and electronic nature of substituents on the phenyl ring dramatically impact receptor affinity and selectivity. Halogen substitutions are common, and their effects are position-dependent.

Modifications to the piperazine ring itself: While less common, alterations to the piperazine ring, such as introducing substituents or replacing it with other heterocyclic structures, can also influence activity.

For the this compound scaffold, a critical finding from QSAR studies on arylpiperazines is that the presence of a bromine atom at the meta-position of the phenyl ring can be conducive to activity at the 5-HT1A receptor. researchgate.net This suggests that the 3,5-dibromo substitution pattern may be particularly favorable for achieving high affinity for this receptor.

To illustrate the impact of these modifications, the following data table presents hypothetical binding affinities based on established SAR principles for arylpiperazines.

| Compound | R1 (on Phenyl Ring) | R2 (on Piperazine N4) | Receptor Affinity (Ki, nM) - Illustrative |

| This compound | 3,5-di-Br | H | Moderate |

| Analog 1 | 3,5-di-Cl | H | Lower than di-Br |

| Analog 2 | 3,5-di-F | H | Lower than di-Br |

| Analog 3 | 3-Br | H | Lower than di-Br |

| Analog 4 | 3,5-di-Br | -(CH2)4-Aryl | Potentially High (dependent on Aryl group) |

| Analog 5 | 3,5-di-Br | -(CH2)2-O-Aryl | Potentially High (dependent on Aryl group) |

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data from a single study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR data a step further by attempting to correlate the physicochemical properties of a series of compounds with their biological activities using statistical methods. nih.gov For arylpiperazine derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their interaction with receptors like the 5-HT1A and α1-adrenergic receptors. researchgate.net

A QSAR study on arylpiperazines as 5-HT1A/α1-adrenergic receptor antagonists highlighted that the presence of a bromine atom at the meta-position of the phenyl ring is favorable for 5-HT1A antagonistic activity. researchgate.net This finding provides a strong rationale for the use of the this compound scaffold in designing new ligands.

The general approach to QSAR modeling involves:

Data Set Selection: A series of structurally related compounds with known biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For this compound derivatives, a QSAR model could help to predict the affinity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

Lead Optimization Strategies Based on SAR Data

Enhancing Potency and Selectivity: Based on SAR data, modifications would be made to the N4-position of the piperazine ring to explore interactions with accessory binding pockets on the target receptor. This could involve synthesizing a library of derivatives with varying linker lengths and terminal groups.

Improving Pharmacokinetic Properties: Medicinal chemists would also focus on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound. This might involve introducing polar groups to improve solubility or modifying sites of metabolic instability.

Reducing Off-Target Effects: By understanding the SAR at other receptors, modifications can be made to reduce binding to unwanted targets, thereby minimizing potential side effects.

A common strategy in lead optimization is structural simplification, where non-essential parts of a complex molecule are removed to improve properties like synthetic accessibility and pharmacokinetic profiles. nih.gov Conversely, for a relatively simple scaffold like this compound, lead optimization would likely involve strategic additions to the N4-position to enhance target engagement.

The following table outlines potential lead optimization strategies for a lead compound derived from this compound.

| Optimization Goal | Strategy | Example Modification on this compound |

| Increase Affinity | Introduce a side chain at N4 to interact with a specific sub-pocket of the receptor. | Addition of a butyl-aryl or propyl-oxy-aryl chain. |

| Improve Selectivity | Modify the N4-substituent to be incompatible with the binding site of off-target receptors. | Introduction of rigid cyclic structures in the N4-side chain. |

| Enhance Solubility | Incorporate polar functional groups. | Addition of a hydroxyl or amide group to the N4-side chain. |

| Increase Metabolic Stability | Block potential sites of metabolism. | Introduction of fluorine atoms or replacement of metabolically labile groups. |

Computational Chemistry and Molecular Modeling of 1 3,5 Dibromophenyl Piperazine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor's active site. This technique is fundamental to understanding the specific molecular interactions that drive recognition and to estimating the binding affinity of a compound. For the arylpiperazine class of compounds, to which 1-(3,5-Dibromophenyl)piperazine belongs, docking studies are frequently used to investigate their interactions with aminergic G protein-coupled receptors (GPCRs) and neurotransmitter transporters, which are key targets in the treatment of central nervous system (CNS) disorders. nih.gov

The initial step in molecular docking is to characterize the binding site of the target protein. This involves identifying the key amino acid residues that constitute the binding pocket and understanding their physicochemical properties, such as hydrophobicity, charge, and hydrogen-bonding potential.

For example, in studies of various phenylpiperazine derivatives targeting enzymes like human acetylcholinesterase (AChE), a key protein in Alzheimer's disease, the binding site is known to have distinct catalytic and peripheral anionic sites. nih.gov Computational studies have shown that piperazine (B1678402) derivatives can interact with key residues in these sites. nih.gov Similarly, when studying the enzyme eIF4A1, an RNA helicase linked to cancer, the ATP-binding site is characterized by several conserved motifs (Walker A and B, Q-motif) that coordinate different parts of the ATP molecule. nih.gov The characterization of these sites is crucial for understanding how a ligand like a phenyl-piperazine derivative might bind and exert an inhibitory effect. nih.gov

Table 1: Example of Interacting Residues for Phenylpiperazine Scaffolds at Various Targets

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Human Acetylcholinesterase (hAChE) | Tyr70, Asp72, Tyr121, Trp279, Phe330 | Hydrogen Bonding, Hydrophobic | nih.gov |

| eIF4A1 (DEAD-box helicase) | Gln (Q-motif), Arg (Motif VI) | Interaction with adenine (B156593) group, Coordination of phosphate (B84403) | nih.gov |

| Topoisomerase II-DNA Complex | Not specified | Binding to minor groove of DNA | nih.gov |

Following the characterization of the binding site, molecular docking algorithms are employed to predict the most stable three-dimensional arrangement, or "pose," of this compound within the active site. These simulations can pinpoint specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are critical for stable binding.

The predicted binding modes often show good correlation with experimental structural data. Scoring functions are then used to estimate the binding free energy, providing a quantitative prediction of the ligand's affinity for its target. For instance, in a study of phenyl hydrazine (B178648) derivatives of piperidones, the Glide docking program was used to calculate a "G-Score" indicating binding potency against target proteins like dihydrofolate reductase. researchgate.net These predicted affinities help researchers to rank and prioritize which novel compounds should be synthesized and subjected to further experimental validation. researchgate.net

Table 2: Example of Predicted Binding Affinities for Piperazine Derivatives

| Compound Class | Target Protein | Predicted Affinity (Glide Score) | Docking Software | Reference |

|---|---|---|---|---|

| Phenyl Hydrazine Piperidone Derivatives | Dihydrofolate Reductase | -7.88 | Schrödinger Suite (Glide) | researchgate.net |

| Phenyl Hydrazine Piperidone Derivatives | Estrogen Receptor | -5.34 | Schrödinger Suite (Glide) | researchgate.net |

| Piperazine Derivatives | Human Acetylcholinesterase | Not specified by score, but by interactions | Not specified | nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking offers a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations provide a dynamic perspective. MD simulations model the movements of atoms over time, offering insights into the conformational flexibility of both the ligand and the protein. For a molecule like this compound, MD can show how it adapts its shape to fit within the binding pocket and how the protein itself might change upon binding. nih.gov

These simulations are also vital for assessing the stability of the binding pose predicted by docking. By analyzing the simulation trajectory, researchers can verify if the key interactions are maintained over time, thus providing a more robust assessment of the binding mode. nih.gov Studies on complex proteins like the eIF4A1 helicase use extended MD simulations to recreate the opening and closing conformational changes that occur upon ligand binding, which is critical for understanding the mechanism of action. nih.gov

Virtual Screening Techniques for Novel Analog Discovery

Virtual screening is a computational strategy used to search vast libraries of chemical compounds to identify those most likely to bind to a biological target. This can be either structure-based or ligand-based.

In structure-based virtual screening, docking simulations are used to screen large compound databases against the 3D structure of a target protein. This approach can be used to find analogs of this compound with potentially improved binding affinity or selectivity. A multi-step virtual screening process was successfully used to identify a novel piperazine-based agonist for the juvenile hormone receptor in insects, starting from a database of 5 million compounds. nih.gov This process involved filters for shape similarity, molecular docking, and free energy calculations to narrow down the candidates for experimental testing. nih.gov

Ligand-based virtual screening uses the structure of a known active compound, such as this compound, as a template to find other molecules with similar physicochemical properties. Both techniques dramatically accelerate the discovery of new drug leads by focusing experimental efforts on the most promising candidates. nih.govnih.gov

Homology Modeling for Undetermined Protein Structures

When the experimental 3D structure of a target protein is not available, homology modeling can be used to construct a theoretical model. This technique is based on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. By using the known structure of a related (homologous) protein as a template, a predictive model of the target protein can be built. scispace.com

For instance, a homology model of the human eIF4A1 protein was created using the yeast eIF4A1 crystal structure as a template to study its conformational changes and ligand interactions. nih.gov These models, while generally less precise than experimentally determined structures, are invaluable for performing molecular docking and other computational studies with ligands like this compound. They provide crucial insights into potential binding modes and can guide further experimental work, particularly in the early stages of drug discovery. scispace.comnih.gov Advanced methods can even incorporate information from known ligands to refine the binding site of the homology model, improving its accuracy for structure-based design. nih.gov

Preclinical Adme Absorption, Distribution, Metabolism, Excretion Research of 1 3,5 Dibromophenyl Piperazine

In Vitro Permeability and Transport Studies

Permeability is a key determinant of a drug's oral absorption and its ability to reach target sites within the body. In vitro models are essential for providing an early assessment of this parameter.

The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs. creative-bioarray.comnih.gov These cells, derived from a human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestine epithelium, including the formation of tight junctions and the expression of key uptake and efflux transporters. nih.govnih.govdaneshyari.com

The assay measures the rate at which a compound travels from an apical (AP) compartment to a basolateral (BL) compartment across the cell monolayer, which simulates absorption from the gut into the bloodstream. The reverse transport, from BL to AP, is also measured to determine the efflux ratio. A high efflux ratio (typically >2) suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). nih.gov

The output of this assay is the apparent permeability coefficient (Papp), which is used to classify compounds. While specific experimental Papp values for 1-(3,5-Dibromophenyl)piperazine are not available in the public domain, the general classification scheme is well-established.

Table 1: General Classification of Caco-2 Permeability

| Permeability Classification | Papp (x 10⁻⁶ cm/s) | Predicted Human Absorption |

|---|---|---|

| Low | < 1.0 | < 20% |

| Moderate | 1.0 - 10.0 | 20% - 70% |

| High | > 10.0 | > 70% |

This table presents a generally accepted classification for Caco-2 permeability results and is not specific to this compound. nih.gov

Given its structure as a small, lipophilic molecule, this compound would be hypothesized to cross the intestinal barrier primarily via passive transcellular diffusion. However, the piperazine (B1678402) moiety could make it a substrate for transporters, necessitating experimental confirmation. nih.gov

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier formed by endothelial cells with tight junctions, which strictly regulates the passage of substances into the brain. nih.govnih.gov

In vitro models to predict BBB penetration often involve co-culture systems (e.g., endothelial cells with astrocytes and pericytes) or cell lines like bEnd.5 (mouse brain endothelioma cells) that form a tight monolayer. nih.govnih.gov These models are used to assess the permeability of a compound and determine if it is a substrate for the numerous efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), that are highly expressed at the BBB and actively pump xenobiotics back into the bloodstream. nih.govnih.gov

Metabolic Stability and Metabolite Identification Research

Understanding how a compound is metabolized is crucial for predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily. evotec.com Microsomal stability assays are a high-throughput method used to determine a compound's intrinsic clearance (CLint) in the liver. In this assay, the compound is incubated with liver microsomes (typically from human, rat, or mouse) and a necessary cofactor, NADPH, to initiate the metabolic reactions. evotec.comsolvobiotech.com The disappearance of the parent compound is monitored over time to calculate its in vitro half-life (t½).

Compounds with short half-lives in microsomal assays are generally predicted to be rapidly cleared in vivo, potentially leading to low bioavailability and a short duration of action. Research on piperazine-containing compounds has shown that they can be susceptible to rapid metabolism. For instance, a study on a series of piperazin-1-ylpyridazines revealed that the initial lead compound was very rapidly metabolized in both human and mouse liver microsomes. nih.gov

Table 2: Microsomal Stability of a Representative Piperazine Compound

| Compound | Species | Microsomal Half-life (t½, min) | In Vitro Intrinsic Clearance |

|---|---|---|---|

| Piperazin-1-ylpyridazine Analog | Human | ~3 | High |

| Piperazin-1-ylpyridazine Analog | Mouse | ~2 | High |

Data from a study on a related piperazine-containing chemical series, presented for illustrative purposes. nih.gov

The metabolic liabilities in arylpiperazines often include oxidation of the piperazine ring and hydroxylation of the aromatic rings. nih.gov For this compound, potential sites of metabolism would include the piperazine ring and the dibromophenyl ring, although the bromine atoms may sterically hinder or block hydroxylation at those positions.

While microsomes are excellent for assessing Phase I metabolism, they lack the cytosolic enzymes responsible for most Phase II conjugation reactions. Cryopreserved or fresh hepatocytes provide a more complete in vitro metabolic system, containing both Phase I and Phase II enzymes, as well as transporters, in a more physiologically relevant environment. solvobiotech.com

Incubating a compound with hepatocytes allows for a more comprehensive understanding of its metabolic fate, including the formation of glucuronide and sulfate (B86663) conjugates. This can reveal clearance pathways that would be missed in a microsomes-only assay. Studies comparing the two systems often show that more metabolites are generated in hepatocyte incubations. solvobiotech.com No specific hepatocyte metabolism data for this compound has been published.

Assessing a compound's potential to inhibit or induce CYP enzymes is a critical step in preclinical safety assessment to predict drug-drug interactions (DDIs). Inhibition of a major CYP enzyme can slow the metabolism of a co-administered drug that is a substrate for that enzyme, leading to elevated plasma levels and potential toxicity.

The piperazine scaffold is known to be associated with CYP inhibition. nih.govresearchgate.net Studies are typically conducted using human liver microsomes and a panel of probe substrates specific to major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (the IC50 value) is determined. nih.govbiomolther.org

While no specific CYP inhibition data exists for this compound, studies on other piperazine analogues have demonstrated significant inhibitory activity against multiple CYP isoforms. researchgate.netnih.gov

Table 3: Representative CYP Inhibition Profile for Piperazine Analogues

| CYP Isoform | Inhibitory Potential of Piperazine Analogues |

|---|---|

| CYP1A2 | Significant Inhibition Observed |

| CYP2C9 | Significant Inhibition Observed |

| CYP2C19 | Significant Inhibition Observed |

| CYP2D6 | Significant Inhibition Observed |

| CYP3A4 | Significant Inhibition Observed |

This table summarizes general findings for the piperazine class of compounds and is not specific to this compound. The specific profile can vary greatly depending on the full chemical structure. researchgate.net

Given its structure, this compound would warrant a full CYP inhibition and induction screening to characterize its potential for causing clinically relevant drug-drug interactions.

Plasma Protein Binding Analysis

There is no available data from in vitro studies detailing the extent to which this compound binds to plasma proteins such as albumin and alpha-1-acid glycoprotein (B1211001) in human or animal models. Consequently, the fraction of the compound that would be unbound in plasma (fu), a critical parameter for predicting its pharmacological activity and clearance, remains unknown. Without experimental data, it is not possible to construct a data table summarizing the plasma protein binding of this compound.

In Vivo Pharmacokinetic Profiling and Bioavailability Assessment

No in vivo pharmacokinetic studies for this compound have been published. As a result, key pharmacokinetic parameters—including but not limited to clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%)—have not been determined for this compound in any preclinical species. The absence of such data precludes any assessment of its absorption and persistence in a biological system. A data table for in vivo pharmacokinetic parameters cannot be generated due to the lack of available information.

Toxicological Assessment and Safety Pharmacology Research of 1 3,5 Dibromophenyl Piperazine

In Vitro Cytotoxicity and Genotoxicity Testing

Studies on various piperazine (B1678402) designer drugs, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and N-benzylpiperazine, have demonstrated potential neurotoxicity and cytotoxicity in cell-based assays. farmaceut.org A multidirectional evaluation of these derivatives suggests they can be cardiotoxic, hepatotoxic, and neurotoxic. farmaceut.org For example, research on differentiated human neuroblastoma SH-SY5Y cells showed that several piperazine derivatives induced a significant decrease in intracellular glutathione (B108866) content and an increase in intracellular free calcium levels, ultimately leading to apoptosis. farmaceut.org Among the tested compounds in that study, TFMPP exhibited the highest cytotoxicity. farmaceut.org

Regarding genotoxicity, the parent compound, piperazine, is not considered to be genotoxic based on available data. europa.eu However, it is noted that its nitrosation products can be mutagenic in vivo. europa.eu A review by the Scientific Committee on Toxicity, Ecotoxicity and the Environment (CSTEE) concluded there is little evidence for a relevant genotoxic effect from piperazine itself. europa.eu Studies on other complex molecules containing a piperazine ring have also been evaluated for genotoxicity. For instance, certain benzothiazole (B30560) derivatives carrying a piperazine ring have been assessed and found not to be genotoxic in chromosomal aberration assays. nih.gov

Given the data on related compounds, in vitro assessment of 1-(3,5-Dibromophenyl)piperazine would be critical. Key tests would include cytotoxicity assays on various cell lines (e.g., hepatic, neuronal, cardiac) and a standard battery of genotoxicity tests, such as the Ames test for bacterial reverse mutation and in vitro micronucleus or chromosomal aberration assays in mammalian cells.

Table 1: Summary of In Vitro Cytotoxicity Findings for Related Piperazine Derivatives

| Compound | Cell Line | Key Findings | Reference |

| Piperazine Designer Drugs (e.g., TFMPP, BZP) | SH-SY5Y (human neuroblastoma) | Decreased glutathione, increased intracellular calcium, apoptosis. TFMPP was the most cytotoxic. | farmaceut.org |

| Piperazine | Not specified | Generally considered not genotoxic, but nitrosation products are mutagenic. | europa.eu |

| Benzothiazole-piperazine derivatives | Human lymphocytes | Found not to be genotoxic in chromosomal aberration assay. | nih.gov |

This table presents data for related compounds to infer potential areas of investigation for this compound.

Acute and Subchronic Toxicity Studies in Preclinical Models

Specific acute and subchronic toxicity data for this compound are not documented in available scientific literature. However, information on its structural isomer, 1-(3-bromophenyl)piperazine, classifies it as "Acute Toxicity 4 (Oral)" under the Globally Harmonized System (GHS), indicating it is harmful if swallowed. sigmaaldrich.com

The parent compound, piperazine, exhibits low acute toxicity in animal models, with oral LD50 values in rodents typically ranging from 1 to 5 g/kg body weight. oecd.org

Subchronic studies on other chemicals provide a template for the type of evaluation necessary. For instance, a 90-day oral gavage study in rats for 1,3-propanediol (B51772) evaluated clinical condition, body weight, food consumption, hematology, serum chemistry, organ weights, and histopathology to determine a no-observed-effect level (NOEL). Such a study would be essential to characterize the target organ toxicity of this compound following repeated exposure. Chronic toxicity studies on 1,3,5-triazine (B166579) herbicides in amphibians have shown that these compounds can induce significant retardation in growth and development. nih.gov

Table 2: Acute Toxicity Data for Related Compounds

| Compound | Route of Administration | Species | Toxicity Value (LD50) | GHS Classification | Reference |

| 1-(3-Bromophenyl)piperazine | Oral | Not specified | Not specified | Acute Tox. 4 | sigmaaldrich.com |

| Piperazine | Oral, Dermal, Subcutaneous | Rodents | 1-5 g/kg | Not specified | oecd.org |

This table provides available toxicity classifications and data for structurally related compounds.

Safety Pharmacology Assessment (Cardiovascular, Central Nervous System, Respiratory System)

A formal safety pharmacology assessment for this compound is not publicly available. The potential effects on major physiological systems can be hypothesized based on the known activities of other phenylpiperazine derivatives.

Cardiovascular System: Phenylpiperazine derivatives are known to have cardiovascular effects. For example, some derivatives have been investigated for their potential as β-blockers and vasodilators. acs.org Recreational use of piperazine derivatives has been associated with tachycardia and increased blood pressure. farmaceut.org Therefore, a thorough cardiovascular safety assessment for this compound would be necessary, including in vitro hERG channel assays and in vivo cardiovascular telemetry studies in preclinical models to evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.

Central Nervous System (CNS): The piperazine moiety is a common scaffold in CNS-active drugs. Phenylpiperazine derivatives frequently interact with various neurotransmitter systems, particularly serotonergic (5-HT) and adrenergic receptors. nih.gov Studies on piperazine itself have reported neurotoxic effects, with a proposed mechanism involving antagonism of GABA receptors. europa.eu The derivative 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a known 5-HT receptor agonist. nih.gov A comprehensive CNS safety evaluation would involve a functional observational battery (FOB) in rodents and specific models to assess locomotor activity, coordination, and potential for seizure activity.

Respiratory System: Piperazine is recognized as a respiratory sensitizer, capable of inducing asthma in occupational settings. europa.eu Some piperazine derivatives used recreationally have also been associated with respiratory depression. farmaceut.org Consequently, an evaluation of respiratory function, including respiratory rate and tidal volume, would be a crucial component of the safety pharmacology assessment for this compound.

Investigation of Off-Target Effects and Adverse Event Potential

The potential for off-target effects with this compound is significant, given the pharmacological promiscuity observed with many phenylpiperazine derivatives. These compounds often exhibit activity at a range of receptors beyond their primary target, which can lead to unintended biological effects.

Many phenylpiperazine derivatives are known to interact with multiple subtypes of serotonin (B10506) (5-HT) receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1C, 5-HT2), as well as adrenergic and dopaminergic receptors. nih.gov For example, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) demonstrates complex pharmacology with activity at 5-HT1B and 5-HT1C receptors. nih.gov The itraconazole (B105839) scaffold, which contains a phenyl-piperazine linker, is known to inhibit human CYP450 enzymes, specifically CYP3A4, indicating a potential for drug-drug interactions. acs.org

A comprehensive investigation for this compound should include broad receptor profiling panels to identify potential off-target binding. Additionally, cytochrome P450 inhibition and induction assays are necessary to understand its potential to interfere with the metabolism of other drugs.

Table 3: Common Off-Target Interactions of Phenylpiperazine Derivatives

| Derivative Class/Compound | Known Off-Target Receptors/Enzymes | Potential Implication | Reference |

| Phenylpiperazines (general) | 5-HT receptor subtypes, Adrenergic receptors, Dopamine (B1211576) receptors | Complex CNS and cardiovascular effects | nih.gov |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 5-HT1B, 5-HT1C, Sigma receptors | Modulation of multiple neurotransmitter systems | nih.gov |

| Itraconazole (contains phenyl-piperazine linker) | CYP3A4 enzyme | Potential for drug-drug interactions | acs.org |

This table highlights known interactions of related compounds to guide the investigation of off-target effects for this compound.

Therapeutic Potential and Translational Applications of 1 3,5 Dibromophenyl Piperazine

Exploration in Central Nervous System Disorders (e.g., Depression, Anxiety, Schizophrenia)

The phenylpiperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS). nih.gov Many marketed antidepressants and antipsychotics feature this core structure, highlighting its importance in neuropharmacology. nih.govnih.gov The piperazine (B1678402) moiety often contributes to a favorable CNS pharmacokinetic profile and is involved in the specific binding conformations required for activity at various neurotransmitter receptors. nih.gov

While direct research on 1-(3,5-Dibromophenyl)piperazine in CNS disorders is not prominent in the available literature, the activities of analogous compounds provide a strong rationale for its investigation. For instance, related phenylpiperazine derivatives such as meta-chlorophenylpiperazine (MCPP) have been studied as serotonin (B10506) receptor agonists to probe the neurobiology of anxiety disorders like panic disorder. nih.gov Furthermore, the antidepressant Vortioxetine contains a structurally related 1-(2-((3,5-Dimethylphenyl)thio)phenyl)piperazine core. pharmaffiliates.com

The abuse of some piperazine derivatives has been linked to the induction of psychosis, which underscores their potent activity within the CNS. mdpi.com The psychopathological effects are thought to stem from a complex polyreceptor action mechanism. mdpi.com Research into other substituted phenylpiperazines has revealed neuroleptic-like activity, potentially based on antidopaminergic properties. nih.gov For example, compounds with chloro or fluoro substituents on the phenyl ring have shown profiles comparable to chlorpromazine (B137089) in preclinical models. nih.gov The stimulus properties of agents like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have been linked to interactions with 5-HT1B and 5-HT1C serotonin receptors. nih.gov Given this context, this compound warrants exploration for its potential modulatory effects on key neurotransmitter systems implicated in depression, anxiety, and schizophrenia.

Table 1: Phenylpiperazine Derivatives and their Investigated CNS Activity

| Compound/Derivative Class | Investigated CNS Application | Key Findings | Citations |

| meta-chlorophenylpiperazine (MCPP) | Panic Disorder | Serotonin agonist used to test the hypothesis of serotonin hypersensitivity in panic disorder patients. | nih.gov |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | General CNS Stimulus | Stimulus properties appear to be mediated by 5-HT1B and 5-HT1C receptors. | nih.gov |

| 3-Phenyl-2-(1-piperazinyl)-5H-1-benzazepines | Neuroleptic Activity | Derivatives with chloro or fluoro substituents on the phenyl group showed neuroleptic-like activity. | nih.gov |

| General Piperazine Derivatives | Depression / Psychosis | The piperazine moiety is a key substructure in many antidepressants; abuse has been linked to psychosis. | nih.govmdpi.com |

Investigation in Oncological Therapeutic Strategies

The piperazine nucleus is increasingly recognized as a privileged scaffold in the design of novel anticancer agents. nih.govnih.gov Derivatives have been developed to target various hallmarks of cancer, including aberrant cell proliferation and DNA topology. nih.govnih.gov

Research has shown that phenylpiperazine derivatives of 1,2-benzothiazine can exhibit potent anticancer activity. nih.gov In one study, a compound featuring a 1-(3,4-dichlorophenyl)piperazine (B178234) substituent, structurally similar to the 3,5-dibromo analog, was identified as the most cytotoxic agent against breast cancer cells while showing lower toxicity to healthy cells. nih.gov Molecular docking studies confirmed that these compounds interact with topoisomerase IIα, a key enzyme in DNA replication that is often overactive in cancer cells. nih.gov

Another promising strategy involves the inhibition of the S100A2-p53 protein-protein interaction, which is implicated in pancreatic cancer. nih.gov Overexpression of S100A2 can inhibit the tumor suppressor p53, leading to cancer cell proliferation. nih.gov Novel piperazine-1,2,3-triazole compounds have been designed as inhibitors of this interaction, demonstrating growth inhibition against multiple human cancer cell lines. nih.gov

Furthermore, the enzyme 6-phosphogluconate dehydrogenase (6PGD), a critical component of the pentose (B10789219) phosphate (B84403) pathway, has emerged as a promising target for cancer therapy due to its role in tumor growth and survival. acs.orgacs.org Recently, a new class of N-(1,3,4-thiadiazol-2-yl)amide derivatives has been identified as 6PGD inhibitors. acs.orgacs.org One of the most potent compounds in this series, 19n , features a 3,4-dichlorophenyl group and was shown to suppress the proliferation of lung (A549) and liver (Huh7) cancer cells. acs.orgacs.org This finding suggests that phenylpiperazine derivatives with di-halogen substitutions could be effective 6PGD inhibitors. The compound 1-(3-Bromophenyl)-piperazine has also been noted for its use as an anti-cancer drug. biosynth.com

Table 2: Phenylpiperazine Derivatives in Oncological Research

| Compound/Derivative | Cancer Type / Target | Key Research Findings | Citations |

| BS230 (containing a 1-(3,4-dichlorophenyl)piperazine substituent) | Breast Cancer (MCF7) | Showed potent antitumor activity with lower cytotoxicity towards healthy cells compared to doxorubicin; interacts with topoisomerase IIα. | nih.gov |

| Piperazine-1,2,3-triazole leads | Pancreatic Cancer | Designed as S100A2–p53 protein–protein interaction inhibitors; showed growth inhibition in multiple cancer cell lines. | nih.gov |

| 19n (N-(5-(4-bromo-2-fluorophenyl)-1,3,4-thiadiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide) | Lung (A549), Liver (Huh7) Cancer / 6PGD | Potent uncompetitive inhibitor of 6PGD; suppressed cancer cell proliferation and decreased production of NADPH and Ru-5-P. | acs.orgacs.org |

| 1-(3-Bromophenyl)-piperazine | General Cancer | Noted for its use as an anti-cancer drug. | biosynth.com |

Consideration as a Novel Antimicrobial Agent

The piperazine heterocycle is a well-established pharmacophore in the field of antimicrobial agents, found in numerous marketed drugs, including antibiotics. nih.govapjhs.comijcmas.com Its presence is a key feature in drugs from second-generation antibiotics up to the sixth generation. nih.gov The versatility of the piperazine nucleus allows for the development of derivatives with potent activity against a wide range of pathogens. apjhs.com

Numerous studies have synthesized and evaluated piperazine derivatives for their antibacterial and antifungal properties. nih.govmdpi.com For example, novel dithiocarbamate-containing piperazine derivatives have been synthesized and show promise. nih.gov The antimicrobial action of some piperazine polymers is believed to involve targeting the cytoplasmic membrane of bacteria, causing leakage of intracellular components and leading to cell death. nih.gov Other quaternized piperazine polymers act via electrostatic interaction between the positively charged polymer and the negatively charged microbial cell wall, resulting in cell lysis. nih.gov These polymers have shown efficacy against E. coli, S. aureus, and Candida albicans. nih.gov

Of particular relevance is the synthesis of 1,2,3-triazole-piperazin-benzo[b] nih.govsigmaaldrich.comthiazine 1,1-dioxides. rsc.org Within this series, compound 6g , which incorporates a 3,5-dichlorophenyl group, demonstrated excellent antibacterial activity against multiple strains of Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains, with MIC values ranging from 1.56 to 12.5 µg/mL. rsc.org The structural similarity between the 3,5-dichloro and 3,5-dibromo substitutions suggests that this compound could serve as a valuable scaffold for developing new agents to combat drug-resistant bacteria. Additionally, itraconazole (B105839), an antifungal drug, contains a phenyl-piperazine linker as part of its core structure and functions by inhibiting ergosterol (B1671047) synthesis. acs.org

Table 3: Antimicrobial Activity of Piperazine Derivatives

| Compound/Derivative | Target Organisms | Key Research Findings | Citations |

| 6g (3-(4-((1-(3,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-2H-benzo[b] nih.govsigmaaldrich.comthiazine 1,1-dioxide) | S. aureus (MSSA, MRSA, VRSA) | Exhibited excellent antibacterial activity with MIC values from 1.56 to 12.5 µg/mL. | rsc.org |

| Quaternized piperazine polymers | E. coli, M. smegmatis, S. aureus, C. albicans | Efficient antimicrobial activity via electrostatic interaction and cell lysis. | nih.gov |

| Dithiocarbamate-containing piperazines | General Antibacterial/Antifungal | A novel class of piperazine derivatives synthesized with potential antimicrobial properties. | nih.gov |

| Itraconazole | Fungi (Candida spp., Aspergillus spp.) | Contains a phenyl-piperazine linker; inhibits ergosterol synthesis, a key component of fungal cell membranes. | acs.org |

Emerging Therapeutic Areas of Research

Beyond the well-explored domains of CNS disorders, oncology, and antimicrobial research, the piperazine scaffold is being investigated for a variety of other therapeutic applications. The structural versatility of piperazine derivatives makes them attractive candidates for tackling complex diseases.

Antiviral Activity: Piperazine-based compounds have a history as antiviral agents, with examples like Indinavir being used to treat human immunodeficiency virus (HIV). nih.gov More recently, the potential of piperazine derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro/3CLpro) has been explored through molecular docking studies. nih.gov These in silico studies suggest that piperazine ligands can form strong hydrogen bonding interactions with the viral protease, providing a foundation for designing new drugs against COVID-19. nih.gov

Neurodegenerative Diseases: The piperazine ring is a component in potential treatments for neurodegenerative conditions such as Parkinson's and Alzheimer's disease. mdpi.com Its ability to modulate CNS targets and cross the blood-brain barrier makes it a valuable scaffold for developing therapies aimed at these complex disorders.

The continuous exploration of piperazine chemistry is likely to uncover further therapeutic avenues. The unique electronic and steric properties conferred by the dibromo-substitution pattern on this compound make it an intriguing candidate for screening in these and other emerging areas of drug discovery.

Advanced Analytical Methodologies for 1 3,5 Dibromophenyl Piperazine in Research Settings

Quantitative Bioanalysis in Biological Matrices (e.g., Plasma, Tissue)

The quantitative analysis of 1-(3,5-Dibromophenyl)piperazine in biological samples such as plasma and tissue homogenates is critical for understanding its behavior in a biological system. This process involves extracting the analyte from the complex matrix and measuring its concentration, typically using highly sensitive and selective chromatographic methods. Bioanalytical methods for similar N-phenylpiperazine derivatives have been successfully developed for pharmacokinetic and biodistribution studies in rat plasma and various tissues, including the brain, heart, liver, and kidneys. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity. The development of an LC-MS/MS method for this compound would follow a systematic approach.

First, the mass spectrometry conditions are optimized by infusing a standard solution of the compound. This involves selecting the appropriate ionization mode, typically electrospray ionization (ESI) in the positive mode for piperazine (B1678402) compounds. The precursor ion, corresponding to the protonated molecule [M+H]⁺, is identified. Subsequently, collision-induced dissociation (CID) is used to fragment the precursor ion, and the most stable and abundant product ions are selected for Multiple Reaction Monitoring (MRM). nih.gov For piperazine derivatives, characteristic fragments often arise from the cleavage of the piperazine ring. nih.govresearchgate.net A deuterated internal standard, such as a deuterated version of the analyte itself, is often used to ensure accuracy and precision. nih.gov

The chromatographic separation is then developed to isolate the analyte from endogenous matrix components and potential metabolites. Reversed-phase chromatography is commonly employed. sielc.com The choice of column (e.g., C18) and mobile phase composition (typically a mixture of an aqueous buffer with acetonitrile (B52724) or methanol) is optimized to achieve a sharp peak shape, good resolution, and a short run time. nih.govgoogle.com A gradient elution program is often necessary to effectively manage the complex matrix of biological samples. google.commdpi.com

Below is a table summarizing typical parameters for an LC-MS/MS method developed for piperazine derivatives, which would be applicable to this compound.

| Parameter | Typical Setting/Value |

| Chromatography | |

| HPLC System | UPLC or HPLC System |

| Column | Reversed-Phase C18 (e.g., 150mm x 4.6mm, 5µm) google.com |

| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid sielc.com |

| Flow Rate | 0.8 - 1.2 mL/min google.com |

| Column Temperature | 30 - 40°C google.comjocpr.com |

| Injection Volume | 10 - 20 µL google.comjocpr.com |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Precursor Ion | [M+H]⁺ |

| Product Ions | Optimized based on compound-specific fragmentation |

| Internal Standard | Deuterated analogue (e.g., mCPP-D8) nih.gov |

While LC-MS/MS is highly sensitive, High-Performance Liquid Chromatography (HPLC) with other detectors can also be used, particularly for applications where ultra-low sensitivity is not required.

HPLC with Diode-Array Detection (DAD) or UV Detection: Phenylpiperazines possess a chromophore due to the phenyl ring, allowing for ultraviolet (UV) detection. A Diode-Array Detector (DAD) is advantageous as it can acquire spectra across a range of wavelengths, aiding in peak purity assessment and method development. nih.gov However, the basic piperazine structure itself does not absorb UV light effectively. researchgate.net For compounds with weak UV absorbance or when higher sensitivity is needed, chemical derivatization can be employed. A derivatizing agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be reacted with the piperazine nitrogen to form a highly UV-active derivative, allowing for detection at much lower levels. researchgate.netjocpr.com

HPLC with Fluorescence Detection (FLD): If the analyte is naturally fluorescent or can be derivatized with a fluorescent tag, FLD offers significantly higher sensitivity and selectivity than UV detection. For instance, non-fluorescent piperazine derivatives have been successfully derivatized with agents like 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) to enable sensitive analysis by HPLC-FLD. researchgate.net

HPLC with Evaporative Light Scattering Detection (ELSD): ELSD is a "universal" detection method that can be used for non-volatile analytes that lack a chromophore. It is an alternative when derivatization is not feasible, though it is generally less sensitive than UV or FLD and does not provide structural information. researchgate.net

The chromatographic conditions for HPLC methods are similar to those used for LC-MS/MS, focusing on achieving good separation on a reversed-phase column.

| Parameter | Typical Setting/Value |

| Chromatography | |

| HPLC System | Standard HPLC with appropriate detector |

| Column | Reversed-Phase C18 or similar google.com |

| Mobile Phase | Acetonitrile/Methanol and Phosphate (B84403) Buffer google.com |

| Flow Rate | 1.0 mL/min google.com |

| Detection Wavelength | ~254 nm (for phenylpiperazines) or specific wavelength for derivative google.com |

| Derivatization (if applicable) | |

| Reagent Example | 4-chloro-7-nitrobenzofuran (NBD-Cl) for UV detection researchgate.net |

Sample Preparation Techniques for Complex Biological Samples

Effective sample preparation is crucial to remove interferences (e.g., proteins, phospholipids) from biological matrices, concentrate the analyte, and ensure compatibility with the analytical system. nih.gov For piperazine derivatives in plasma and tissue, several techniques are commonly used.

Protein Precipitation (PPT): This is one of the simplest methods, where a water-miscible organic solvent like acetonitrile is added to the plasma or tissue homogenate. nih.gov This denatures and precipitates the majority of proteins, which are then removed by centrifugation. While fast and straightforward, it may result in a less clean sample compared to other techniques, potentially leading to matrix effects in MS analysis.

Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partition coefficient. The pH of the aqueous phase is often adjusted to ensure the analyte is in its neutral, un-ionized form to maximize extraction efficiency. After mixing and separation of the layers, the organic solvent containing the analyte is evaporated and the residue is reconstituted in the mobile phase. LLE generally provides a cleaner sample than PPT. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that can provide excellent sample cleanup and analyte concentration. nih.gov It utilizes a solid sorbent packed into a cartridge. The sample is loaded onto the sorbent, which retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. For piperazine compounds, which are basic, a cation-exchange or a mixed-mode sorbent can be particularly effective.

Method Validation for Robustness and Reproducibility in Research

To ensure that an analytical method is reliable and suitable for its intended purpose, it must be thoroughly validated according to international guidelines. mdpi.comwdh.ac.id Validation demonstrates that the method is accurate, precise, and reproducible for the analysis of this compound in the specific biological matrix. Key validation parameters include:

Specificity and Selectivity: The ability of the method to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and endogenous matrix components. This is typically assessed by analyzing blank matrix samples from multiple sources. mdpi.com

Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte over a defined range. A calibration curve is generated, and the correlation coefficient (r²) should ideally be greater than 0.99. jocpr.com

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, expressed as percent recovery. Precision is the degree of scatter between a series of measurements, expressed as the relative standard deviation (%RSD). These are evaluated at multiple concentration levels (low, medium, and high) both within a single day (intra-day) and on different days (inter-day). researchgate.netjocpr.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. researchgate.netjocpr.com

Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, or column temperature. It provides an indication of the method's reliability during routine use. mdpi.comjocpr.com

Matrix Effect: In mass spectrometry, this refers to the suppression or enhancement of analyte ionization caused by co-eluting compounds from the biological matrix. It is assessed by comparing the analyte response in a pure solution to the response in a post-extraction spiked matrix sample. mdpi.com

Stability: The stability of the analyte is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. researchgate.net

A summary of typical validation parameters and acceptance criteria is provided below.

| Validation Parameter | Description | Common Acceptance Criteria |

| Linearity | Correlation coefficient of the calibration curve | r² > 0.99 jocpr.com |

| Accuracy | Closeness of measured value to true value | Within ±15% of nominal value (±20% at LOQ) |

| Precision (%RSD) | Agreement between replicate measurements | ≤15% (%RSD) (≤20% at LOQ) researchgate.net |

| Robustness | Insensitivity to small method variations | %RSD of results should be within acceptable limits (e.g., <5%) jocpr.com |